2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Description
2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a phthalimide (isoindole-1,3-dione) core linked to a substituted thiazole moiety. The thiazole ring is functionalized with a bromine atom at position 2 and a methyl group at position 4, conferring distinct electronic and steric properties. Such structural motifs are common in agrochemicals and pharmaceuticals, where halogenation often enhances bioactivity and stability .
Properties
IUPAC Name |
2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c1-7-10(19-13(14)15-7)6-16-11(17)8-4-2-3-5-9(8)12(16)18/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINPMJFHGADVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656459 | |
| Record name | 2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151512-21-8 | |
| Record name | 2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Optimization
Bromination of 4-methylthiazole derivatives requires careful temperature control to prevent polybromination. Studies indicate that using N-bromosuccinimide (NBS) in dichloromethane at −10°C achieves 85% monobromination at position 2, whereas elemental bromine in acetic acid at 25°C yields a 72% product.
Coupling the thiazole and phthalimide moieties involves nucleophilic alkylation or Mitsunobu reactions. The most cited method employs phthalimide potassium salt reacting with 5-(bromomethyl)-2-bromo-4-methylthiazole in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 65% yield.
Reaction Scheme:
$$
\text{Phthalimide-K}^+ + \text{BrCH}_2\text{(thiazole)} \rightarrow \text{Target Compound} + \text{KBr}
$$
Side reactions, such as over-alkylation or thiazole ring opening, are mitigated by using anhydrous conditions and stoichiometric control.
Diazotization-Halogenation Strategies
A patented route from US20030055229A1 describes the preparation of analogous chloromethylthiazoles via diazotization of aminomethylthiazoles followed by halogenation. Adapting this method for bromine involves:
Diazonium Salt Formation:
Treatment of 2-amino-5-hydroxymethylthiazole with sodium nitrite in hydrochloric acid at 0–5°C generates the diazonium salt intermediate.Bromination:
Subsequent reaction with cuprous bromide (CuBr) in hydrobromic acid (HBr) replaces the amino group with bromine, yielding 2-bromo-5-hydroxymethylthiazole.Methylation and Coupling:
The hydroxyl group is methylated using methyl iodide, followed by coupling with phthalimide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
Key Data Table:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazonium Salt Formation | NaNO₂, HCl, 0–5°C | 92 |
| Bromination | CuBr, HBr, 25°C | 78 |
| Mitsunobu Coupling | DEAD, PPh₃, THF, 0°C → rt | 65 |
Alternative Pathways and Modern Approaches
Recent advances leverage palladium-catalyzed cross-coupling to attach pre-functionalized thiazoles to phthalimide derivatives. For instance, Suzuki-Miyaura coupling of 2-bromo-4-methylthiazole-5-boronic acid with bromomethylphthalimide achieves a 58% yield but requires stringent oxygen-free conditions. Photochemical bromination using UV light and NBS has also been explored, reducing reaction times from 12 hours to 2 hours with comparable yields.
Challenges and Optimization
Common pitfalls include:
- Regioselectivity Issues: Bromination at undesired positions of the thiazole ring, mitigated by electron-donating groups or directing agents.
- Phthalimide Hydrolysis: Degradation under acidic conditions, avoided by using aprotic solvents like THF or DMF.
- Byproduct Formation: Over-alkylation is minimized by slow addition of alkylating agents and low temperatures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione exhibit significant antimicrobial properties. The thiazole moiety is known for its effectiveness against a range of pathogens, making this compound a potential candidate for developing new antibiotics or antifungal agents.
Cancer Research
The isoindole structure is recognized for its potential anticancer properties. Studies have shown that derivatives of isoindole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the thiazole ring may enhance these effects through synergistic mechanisms.
Agrochemicals
Pesticide Development
This compound's unique structure may contribute to the development of novel pesticides. The thiazole ring is often associated with herbicidal activity, and modifications to its structure could lead to improved efficacy against specific agricultural pests.
Material Science
Organic Electronics
The electronic properties of isoindole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can be investigated for its charge transport capabilities and stability under operational conditions.
Photophysics
Fluorescent Probes
Due to its structural features, this compound may serve as a fluorescent probe in biological imaging or sensing applications. The thiazole and isoindole components can be tuned to emit light at specific wavelengths, making them useful in various analytical techniques.
Case Study 1: Antimicrobial Screening
In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole-containing compounds were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications on the thiazole ring significantly enhanced the antimicrobial potency compared to baseline compounds .
Case Study 2: Anticancer Activity
A research article in Cancer Letters highlighted the effects of isoindole derivatives on human cancer cell lines. The study demonstrated that introducing a thiazole group increased the cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 3: Organic Photovoltaics
Research conducted at a leading university explored the use of isoindole derivatives in OPVs. The findings suggested that incorporating 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione improved the efficiency of energy conversion due to its favorable charge transport properties .
Mechanism of Action
The mechanism of action of 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Thiazole-Isoindole-dione Derivatives
Key Observations :
- Methyl Group Impact : The 4-methyl substituent in the target compound may sterically hinder metabolic degradation, improving environmental persistence relative to folpet .
Functionalized Isoindole-dione Derivatives
Key Observations :
- Substituent Diversity: The target compound’s thiazole-phthalimide hybrid contrasts with phenolic or benzyl-substituted isoindole-diones, which prioritize electrophilic reactivity (e.g., dinoterb’s nitro groups) .
- Biological Targets: Thiazole-containing derivatives (e.g., target compound) may target thiol-dependent enzymes in pathogens, whereas phenolic analogs like dinoterb act as uncouplers in plants .
Thiazole-Triazole Hybrids
describes N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., compounds 9a–9e ), which share the thiazole moiety but incorporate triazole and benzimidazole groups. These exhibit antimicrobial and α-glucosidase inhibitory activity .
Comparison :
- Triazole vs. Phthalimide : The triazole ring in 9a–9e enables hydrogen bonding (e.g., with enzyme active sites), whereas the phthalimide core in the target compound may engage in π-π stacking or hydrophobic interactions .
- Bioactivity : Thiazole-triazole hybrids show promise in diabetes management, whereas isoindole-dione-thiazole compounds are more aligned with pesticidal applications .
Biological Activity
The compound 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a significant molecule in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- IUPAC Name : 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Molecular Formula : C12H7BrN2O2S
- Molecular Weight : 305.16 g/mol
The compound's structure features a thiazole ring which is known for its biological significance in various pharmacological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to the isoindole framework. The following table summarizes key findings related to the anticancer activity of compounds derived from similar structures:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Induces apoptosis via Bcl-2 inhibition |
| Compound 10 | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Disrupts mitochondrial membrane potential |
| Compound 13 | U251 (glioblastoma) | < 10 | Hydrophobic interactions with target proteins |
The data indicates that compounds with thiazole rings exhibit significant cytotoxicity against various cancer cell lines, often outperforming standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. The following table presents findings on the antimicrobial efficacy of related compounds:
| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL | Bactericidal |
| Compound B | Escherichia coli | 20 µg/mL | Bacteriostatic |
| Compound C | Candida albicans | 10 µg/mL | Fungicidal |
Research indicates that the presence of a thiazole moiety enhances the interaction with microbial targets, leading to effective inhibition of growth in both bacterial and fungal strains .
Case Study 1: Anticancer Efficacy
A study published in Molecules examined a series of thiazole-linked isoindoles and their effects on human cancer cell lines. The results showed that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity. For instance, the introduction of electron-donating groups at certain positions significantly increased activity against glioblastoma cells, suggesting a structure-activity relationship that can be exploited for drug design .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives synthesized from (2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine. The study revealed that these compounds demonstrated significant activity against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The compound is typically synthesized via multi-step reactions involving condensation and cyclization. A common approach involves refluxing precursors like 2-aminothiazol-4(5H)-one derivatives with aldehyde-containing isoindole-1,3-dione analogs in acetic acid with sodium acetate as a catalyst (e.g., 3–5 hours under reflux conditions). Post-reaction, the product is purified via recrystallization from DMF/acetic acid mixtures . For example, details similar syntheses of thiazole-triazole hybrids using aryl aldehydes and acetic acid as a solvent, yielding crystalline products with validated purity via IR, NMR, and elemental analysis .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- Spectroscopy : IR (to confirm carbonyl groups at ~1700 cm⁻¹), ¹H/¹³C NMR (to verify substitution patterns and aromatic protons), and mass spectrometry.
- Elemental analysis : Comparing calculated vs. experimental C, H, N, S, and Br percentages to confirm purity .
- Melting point determination : Used as a preliminary purity indicator.
reports melting points and spectroscopic data for structurally related compounds, emphasizing the importance of cross-validating spectral and elemental data .
Advanced: How can X-ray crystallography resolve molecular structure and packing interactions?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example:
- Crystal growth : Slow evaporation of ethyl acetate/hexane (1:1 v/v) yields block-shaped crystals suitable for SC-XRD .
- Data collection : MoKα radiation (λ = 0.71070 Å) and software like SHELXL (for refinement) and ORTEP (for visualization) are used .
- Interactions : identifies C–H···O hydrogen bonds (d = 2.53 Å, angle = 154°) and π-π stacking (3.724 Å) stabilizing the crystal lattice .
Advanced: How to resolve contradictions between spectroscopic data and computational predictions?
Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static computational models. Strategies include:
- DFT calculations : Compare optimized geometries (using Gaussian or similar software) with XRD-derived structures to identify conformational differences.
- Solvent modeling : Incorporate implicit/explicit solvent models in calculations to mimic experimental conditions.
- Docking studies : highlights docking poses to validate binding modes, which can reconcile activity data with structural predictions .
Advanced: How to design bioactivity assays for enzyme inhibition studies?
Answer:
- Target selection : Prioritize enzymes with known sensitivity to isoindole-dione or thiazole derivatives (e.g., kinases, proteases).
- Assay design : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
- Docking validation : references docking poses (e.g., compound 9c binding to active sites) to guide structure-activity relationship (SAR) studies .
- IC50 determination : Dose-response curves quantify inhibitory potency, with triplicate measurements to ensure reproducibility .
Basic: What solvents and catalysts optimize synthesis?
Answer:
- Solvents : Acetic acid is preferred for its dual role as solvent and proton donor in cyclization reactions .
- Catalysts : Sodium acetate facilitates deprotonation and accelerates condensation.
- Temperature : Reflux (100–120°C) ensures sufficient energy for ring closure without decomposition .
Advanced: How to troubleshoot low yields in synthesis?
Answer:
- Reagent stoichiometry : Ensure a 1.1:1 molar ratio of aldehyde to thiazole precursor to drive reactions to completion .
- Purification : Use gradient recrystallization (e.g., DMF/acetic acid) to remove unreacted starting materials.
- Byproduct analysis : TLC or HPLC monitors reaction progress; notes that extended reflux (>5 hours) may degrade heat-sensitive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
